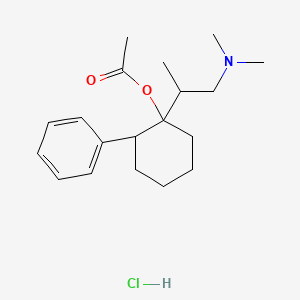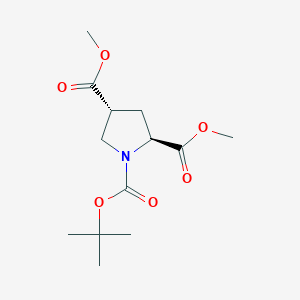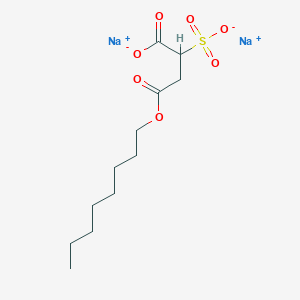![molecular formula C12H9ClN4 B1624898 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-47-7](/img/structure/B1624898.png)
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Übersicht
Beschreibung
“4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number: 23000-47-7. It has a linear formula of C12H9ClN4 and a molecular weight of 244.68 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, involves various methods. One such method is the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine . The InChI code for this compound is 1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
Synthesis Techniques : 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine has been synthesized through various methods, including phase-transfer glycosylation and rational two-step syntheses, demonstrating its versatility as a chemical intermediate (Seela & Steker, 1985); (Ogurtsov & Rakitin, 2021).
Hydrolytic Stability : Studies have shown that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibit stability at the N-glycosylic bond, which is crucial for their potential applications in medicinal chemistry (Seela & Steker, 1985).
Pharmacological Properties
Antitumor Activity : Various derivatives of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine have shown promising antitumor activities. Some compounds in this category have been tested against cancer cell lines, demonstrating significant inhibition of tumor growth (Liu, Zhao, & Lu, 2020); (Carraro et al., 2006).
Antiviral Activities : Some pyrazolo[3,4-d]pyrimidine derivatives, including those based on 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, have exhibited significant antiviral activities, particularly against HSV-2 and measles viruses (Ugarkar et al., 1984).
Prodrug Development : There is ongoing research into the development of prodrugs based on pyrazolo[3,4-d]pyrimidine structures to enhance pharmacokinetic properties and therapeutic efficacy, particularly in the treatment of cancers like glioblastoma (Vignaroli et al., 2017).
Chemical Properties and Modifications
Regioselective Alkylation : Studies have explored efficient and regioselective N-1 alkylation of 4-chloropyrazolo[3,4-d]pyrimidine, highlighting the chemical flexibility and potential for further functionalization of this compound (Brændvang & Gundersen, 2007).
Aroylation Reactions : Research has demonstrated the potential for nucleophilic aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines, further expanding the range of possible chemical modifications and applications of this compound (Miyashita et al., 1990).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that pyrimidine derivatives can undergo nucleophilic aromatic substitution reactions . In the case of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, it’s likely that the chlorine atom at the 4-position makes the compound susceptible to nucleophilic attack, leading to the formation of C-4 substituted products .
Biochemical Pathways
Pyrimidine derivatives have been associated with a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Result of Action
Pyrimidine derivatives have been associated with a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDCMDVPYDUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458784 | |
| Record name | 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
23000-47-7 | |
| Record name | 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N7-Methyl-N2,N7-diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624815.png)



![Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1624821.png)








